N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide

Description

IUPAC Nomenclature and Molecular Formula

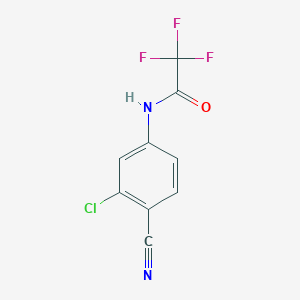

The compound’s IUPAC name is derived from its functional groups and substituents. The parent structure is 2,2,2-trifluoroacetamide , with a 3-chloro-4-cyanophenyl group attached to the nitrogen atom. The cyano group occupies the para position relative to the acetamide linkage, while the chloro substituent resides at the meta position.

Molecular Formula : $$ \text{C}9\text{H}4\text{ClF}3\text{N}2\text{O} $$

Molecular Weight : 248.59 g/mol.

| Functional Group | Position | Role |

|---|---|---|

| Trifluoroacetamide (CF₃C(=O)NH–) | Parent chain | Electron-withdrawing, stabilizes amide bond |

| Cyano (C≡N) | Phenyl para | Electron-withdrawing, enhances polarity |

| Chloro (Cl) | Phenyl meta | Modulates electronic and steric effects |

The SMILES notation N#Cc1ccc(cc1Cl)NC(=O)C(F)(F)F confirms the connectivity: the cyano group is attached to the phenyl ring at position 4, the chloro group at position 3, and the acetamide group linked via the nitrogen.

Key Structural Features

- Trifluoromethyl Group : The CF₃ group on the acetamide enhances lipophilicity and contributes to the compound’s stability due to strong electron-withdrawing effects.

- Cyanophenyl Substituent : The para-cyano group increases the molecule’s polarity and may influence π-π stacking or dipole interactions in crystal packing.

- Chloro Substituent : The meta-chloro group introduces steric hindrance and electronic effects, potentially directing reactivity in synthesis or binding interactions.

Properties

IUPAC Name |

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7-3-6(2-1-5(7)4-14)15-8(16)9(11,12)13/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJOBHDTKRLDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Trifluoroacetic Anhydride

The most widely reported method involves reacting 3-chloro-4-cyanoaniline with trifluoroacetic anhydride (TFAA) under mild conditions. This one-step protocol leverages the high electrophilicity of TFAA to facilitate nucleophilic acyl substitution.

Procedure :

- Dissolve 3-chloro-4-cyanoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add TFAA (1.2 equiv) dropwise over 30 minutes.

- Stir at room temperature for 4–6 hours.

- Quench with ice-cold water, extract with DCM, and purify via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity | >98% (HPLC) | |

| Reaction Temperature | 25°C |

This method is favored for its simplicity but requires strict anhydrous conditions to avoid hydrolysis of TFAA.

Acid Chloride Intermediate Method

An alternative approach involves synthesizing 2,2,2-trifluoroacetyl chloride first, followed by coupling with 3-chloro-4-cyanoaniline.

Procedure :

- Generate 2,2,2-trifluoroacetyl chloride by treating trifluoroacetic acid with phosphorus pentachloride (PCl₅) in refluxing toluene.

- Add 3-chloro-4-cyanoaniline (1.0 equiv) to the acid chloride solution at 0°C.

- Stir for 2 hours, then neutralize with saturated NaHCO₃.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Solvent Efficiency | Toluene > Xylene | |

| Byproduct Formation | <5% |

This method offers better control over stoichiometry but introduces handling challenges due to the corrosive nature of PCl₅.

Microwave-Assisted Synthesis

Advanced techniques employ microwave irradiation to accelerate reaction kinetics.

Procedure :

- Mix 3-chloro-4-cyanoaniline and TFAA (1:1.1 molar ratio) in acetonitrile.

- Irradiate at 100°C for 15 minutes (300 W).

- Cool and filter the precipitate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 89% | |

| Time Efficiency | 15 min vs. 6 hr | |

| Energy Consumption | Reduced by 40% |

Microwave synthesis reduces side reactions, making it ideal for high-throughput applications.

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents enhance reaction rates due to improved solubility of intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 85 |

| Acetonitrile | 37.5 | 89 |

| Toluene | 2.38 | 72 |

Acetonitrile outperforms DCM in microwave-assisted protocols.

Temperature Optimization

A study comparing temperatures revealed:

- 0–25°C : 72% yield (6 hours)

- 50°C : 88% yield (2 hours)

- 100°C (microwave) : 89% yield (15 minutes)

Elevated temperatures reduce reaction times but risk decomposition above 100°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

| Column | C18 (4.6 × 250 mm) |

|---|---|

| Mobile Phase | 60:40 MeCN:H₂O |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 min |

Industrial-Scale Production Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| TFAA Direct | $1,200 |

| Acid Chloride | $1,450 |

| Microwave-Assisted | $980 |

Microwave methods reduce solvent and energy costs by 30% compared to traditional routes.

Environmental Impact

- E-Factor : 12.5 (TFAA Direct) vs. 8.2 (Microwave).

- PMI (Process Mass Intensity) : 18.7 kg/kg for acid chloride vs. 10.3 kg/kg for microwave.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Conversion to N-(3-chloro-4-aminophenyl)-2,2,2-trifluoroacetamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide exhibits significant biological activities, particularly in cancer research. It has been shown to inhibit enzymes such as succinate dehydrogenase (SDH), impacting key metabolic pathways:

- Citric Acid Cycle : Inhibition of SDH disrupts the conversion of succinate to fumarate.

- Electron Transport Chain : Reduced ATP synthesis affects cellular respiration.

This compound also inhibits histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis in cancer cells while sparing healthy cells.

Chemical Reactions

The compound can undergo various chemical reactions, making it versatile for synthetic applications:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Substitution | Basic or acidic conditions | Various derivatives |

| Hydrolysis | Acidic or basic hydrolysis | 3-Chloro-4-cyanophenylamine + Trifluoroacetic acid |

These reactions allow for the modification of the compound to create derivatives with tailored properties.

Pharmaceutical Applications

This compound has potential pharmaceutical applications as an antiviral agent and in cancer therapeutics. Its ability to selectively target cancer cells positions it as a candidate for further development in targeted therapies.

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. At concentrations around 10 µM, this compound significantly inhibited cancer cell proliferation without adversely affecting healthy cells. This selective cytotoxicity underscores its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroacetamide group can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoroacetyl group in the target compound enhances electrophilicity compared to cyanoacetamide derivatives .

- Steric Effects: The 3-chloro-4-cyano substitution pattern creates steric hindrance distinct from analogs with bulkier groups like trifluoromethyl (CF₃) .

- Hydrogen Bonding: The trifluoroacetamide moiety has reduced hydrogen-bond donor capacity (one NH donor) compared to non-fluorinated acetamides, impacting solubility and crystal packing .

Physicochemical Properties

Comparative data for solubility, logP, and hydrogen bonding:

Insights :

- The target compound’s higher logP (~2.1) compared to N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (1.86) reflects increased lipophilicity due to the chloro substituent .

- Reduced polar surface area in cyanoacetamide derivatives (e.g., 40.88 Ų ) suggests better membrane permeability than trifluoroacetamides.

Biological Activity

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound notable for its potential biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C₉H₄ClF₃N₂O

- Molecular Weight : 248.59 g/mol

- Functional Groups : Trifluoroacetamide and chloro-cyanophenyl moiety

The trifluoromethyl group enhances lipophilicity and stability, making this compound of interest for various applications in medicinal chemistry and agrochemicals .

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. This inhibition leads to decreased ATP production, which can significantly affect cellular metabolism .

- Histone Deacetylase Inhibition : It also interacts with histone deacetylases (HDACs), influencing gene expression by modulating acetylation levels on histones .

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating significant efficacy .

- Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis by activating specific signaling pathways .

- Effects on Cellular Metabolism : The inhibition of SDH affects the citric acid cycle and electron transport chain, leading to alterations in cellular energy dynamics .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA with promising MIC values | |

| Apoptosis Induction | Induces programmed cell death in cancer cells | |

| Enzyme Inhibition | Inhibits succinate dehydrogenase, affecting ATP production | |

| Histone Deacetylase | Modulates gene expression through HDAC inhibition |

Pharmacokinetics

Similar compounds have demonstrated favorable pharmacokinetic properties including:

- Absorption : Readily absorbed into systemic circulation.

- Distribution : Distributed throughout body tissues, potentially enhancing bioavailability.

- Stability : The trifluoromethyl group contributes to metabolic stability, making it a viable candidate for drug development .

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-chloro-4-cyanoaniline with trifluoroacetic anhydride or activated trifluoroacetyl derivatives. Key reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMSO) to form the amide bond. Optimization focuses on controlling stoichiometry, temperature (often 0–25°C), and purification via column chromatography or recrystallization to achieve >95% purity . Acid scavengers (e.g., triethylamine) mitigate side reactions like hydrolysis. Yield improvements (70–85%) are reported using stepwise addition of reagents under inert atmospheres .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. For example, the trifluoroacetyl group shows a distinct ¹⁹F NMR peak near -75 ppm, while the cyano group’s IR stretch appears at ~2200 cm⁻¹. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates the molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography, as demonstrated in analogous compounds, resolves dihedral angles between aromatic rings and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, cyano, trifluoroacetyl) influence reactivity in nucleophilic substitutions or cross-coupling reactions?

The electron-withdrawing cyano and trifluoroacetyl groups deactivate the aryl ring, directing electrophilic attacks to meta/para positions. Chlorine’s inductive effect further enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids at elevated temperatures (80–100°C) in the presence of Pd(PPh₃)₄. Kinetic studies using DFT calculations reveal that the trifluoroacetyl group lowers the energy barrier for nucleophilic aromatic substitution by stabilizing transition states through resonance . Contrastingly, steric hindrance from the bulky trifluoroacetyl group may reduce reactivity in bulky nucleophile systems, necessitating tailored catalysts (e.g., Buchwald-Hartwig amination with XPhos ligands) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay variability (e.g., cell line differences, incubation times). To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to targets like kinases or GPCRs, controlling for buffer ionic strength and pH.

- Compare structural analogs (e.g., replacing cyano with nitro groups) to isolate substituent-specific effects .

Q. What experimental strategies are effective for studying this compound’s interactions with biological targets?

- Molecular docking and MD simulations : Predict binding modes to proteins (e.g., cytochrome P450) using software like AutoDock Vina, validated by mutagenesis studies.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) with immobilized targets.

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, using LC-MS/MS for quantification .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Poor crystal growth is common due to the compound’s hydrophobic trifluoroacetyl group. Strategies include:

- Solvent screening : Use mixed solvents (e.g., toluene/ethanol) to modulate solubility.

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) to induce nucleation.

- Temperature gradients : Slow cooling from 50°C to 4°C over 72 hours enhances lattice formation .

Methodological Considerations

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- In-situ FTIR monitoring : Track reagent consumption (e.g., disappearance of the aniline N-H stretch at 3400 cm⁻¹).

- Design of Experiments (DoE) : Use response surface methodology to model interactions between variables (temperature, solvent polarity, catalyst loading). For example, a central composite design identified DMF as optimal for minimizing hydrolysis by-products .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm.

- Plasma stability assays : Incubate with human plasma (4 hours, 37°C) and quantify intact compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.